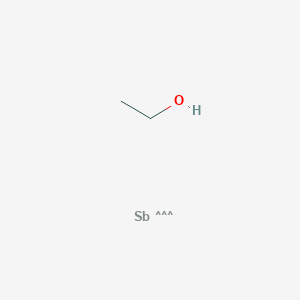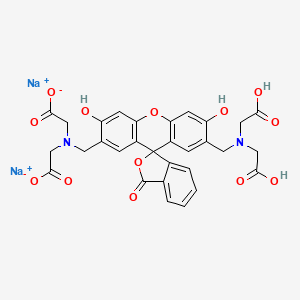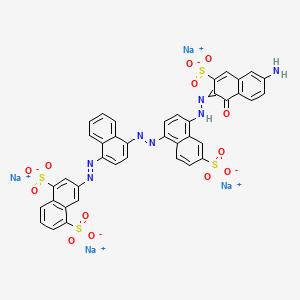![molecular formula C25H15Cl3N9Na3O10S3 B8235159 trisodium;2,5-dichloro-4-[4-[[5-[[4-chloro-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]hydrazinylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonate](/img/structure/B8235159.png)
trisodium;2,5-dichloro-4-[4-[[5-[[4-chloro-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]hydrazinylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a synthetic dye with a molecular formula of C₂₅H₁₉Cl₃N₉NaO₁₀S₃ and a molecular weight of 831.02 g/mol . This compound is primarily used as a stain in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cibacron Brilliant Yellow 3G-P involves the reaction of specific aromatic amines with cyanuric chloride under controlled conditions. The reaction typically occurs in an aqueous medium with the presence of sodium carbonate to maintain the pH. The process involves multiple steps of diazotization and coupling reactions to achieve the final product.
Industrial Production Methods: Industrial production of Cibacron Brilliant Yellow 3G-P follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of temperature and pH to ensure the quality and yield of the dye. The final product is then purified through filtration and drying processes.
Chemical Reactions Analysis
Types of Reactions: Cibacron Brilliant Yellow 3G-P undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can occur, especially in the presence of reducing agents, resulting in the breakdown of the dye structure.
Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and zinc dust are often used.
Substitution: Nucleophiles like hydroxide ions and amines can participate in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfonic acids, while reduction can result in the formation of simpler aromatic amines.
Scientific Research Applications
Cibacron Brilliant Yellow 3G-P has several scientific research applications, including:
Chemistry: Used as a stain in various chemical analyses to visualize different compounds.
Biology: Employed in staining biological tissues and cells for microscopic examination.
Medicine: Utilized in diagnostic procedures to highlight specific structures in medical samples.
Industry: Applied in the textile industry for dyeing fabrics and in the production of colored materials.
Mechanism of Action
The mechanism of action of Cibacron Brilliant Yellow 3G-P involves its ability to bind to specific substrates, such as proteins and fibers, through covalent and non-covalent interactions. The dye molecules interact with the molecular targets, leading to a change in color that can be visually detected. This property makes it useful in various staining and diagnostic applications.
Comparison with Similar Compounds
- Reactive Yellow 2
- Cibacron Yellow S-3R
- Procion Yellow H-E4R
Comparison: Cibacron Brilliant Yellow 3G-P is unique due to its specific molecular structure, which provides distinct staining properties. Compared to similar compounds, it offers better stability and a broader range of applications in different fields. Its ability to form strong covalent bonds with substrates makes it more effective in staining and dyeing processes.
Properties
IUPAC Name |
trisodium;2,5-dichloro-4-[4-[[5-[[4-chloro-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]hydrazinylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18Cl3N9O10S3.3Na/c1-11-21(22(38)37(36-11)18-9-16(27)20(10-15(18)26)50(45,46)47)35-34-17-8-13(4-7-19(17)49(42,43)44)30-25-32-23(28)31-24(33-25)29-12-2-5-14(6-3-12)48(39,40)41;;;/h2-10,34H,1H3,(H,39,40,41)(H,42,43,44)(H,45,46,47)(H2,29,30,31,32,33);;;/q;3*+1/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHOSTXMLMFSVMN-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1=NNC2=C(C=CC(=C2)NC3=NC(=NC(=N3)NC4=CC=C(C=C4)S(=O)(=O)[O-])Cl)S(=O)(=O)[O-])C5=CC(=C(C=C5Cl)S(=O)(=O)[O-])Cl.[Na+].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=O)C1=NNC2=C(C=CC(=C2)NC3=NC(=NC(=N3)NC4=CC=C(C=C4)S(=O)(=O)[O-])Cl)S(=O)(=O)[O-])C5=CC(=C(C=C5Cl)S(=O)(=O)[O-])Cl.[Na+].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H15Cl3N9Na3O10S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
873.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-pyridin-3-yl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine;dihydrochloride](/img/structure/B8235079.png)
![3-pyridin-4-yl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine;dihydrochloride](/img/structure/B8235085.png)
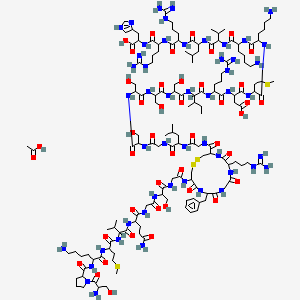
![Carbamic acid, N-[(1R)-2-(methoxymethylamino)-2-oxo-1-(phenylmethyl)ethyl]-, 1,1-dimethylethyl ester](/img/structure/B8235094.png)
![(6,8,11-Triacetyloxy-12-hydroxy-5,5,9-trimethyl-14-methylidene-15-oxo-2-tetracyclo[11.2.1.01,10.04,9]hexadecanyl) acetate](/img/structure/B8235099.png)

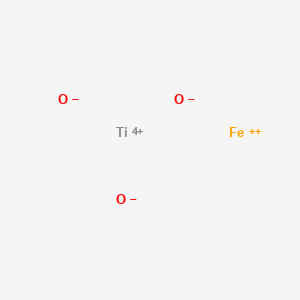
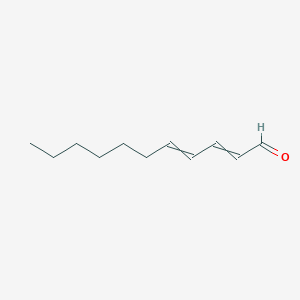
![disodium;N-[8-oxido-6-sulfo-7-[[3-(2-sulfooxyethylsulfonyl)phenyl]diazenyl]naphthalen-2-yl]ethanimidate](/img/structure/B8235117.png)
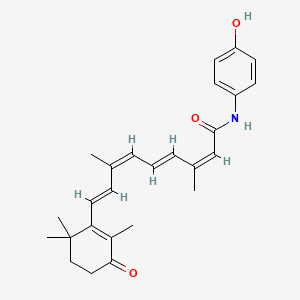
![disodium;5-acetamido-3-[(4-acetamidophenyl)hydrazinylidene]-4-oxonaphthalene-2,7-disulfonate](/img/structure/B8235149.png)
